Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Description

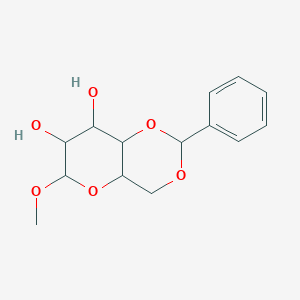

Methyl 4,6-O-benzylidene-α-D-glucopyranoside (MBG) is a carbohydrate derivative widely used in glycosylation studies and synthetic organic chemistry. Its structure features a benzylidene acetal protecting group at the 4,6-positions and a methyl group at the anomeric carbon, locking the α-configuration (Figure 1). This protection stabilizes the pyranose ring and enables selective functionalization at the 2- and 3-hydroxyl groups .

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-BTZLDLHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953584 | |

| Record name | (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3162-96-7 | |

| Record name | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside (M4,6-BG) is a glycoside derivative that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological properties of M4,6-BG, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

M4,6-BG is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₈O₆

- Molecular Weight : 282.29 g/mol

- Melting Point : 164-167 °C

- Density : 1.4 g/cm³

- Boiling Point : 473 °C at 760 mmHg

The structure includes a benzylidene group that contributes to its biological activity by enhancing interaction with biological targets.

Synthesis of this compound

The synthesis of M4,6-BG typically involves the acylation of D-glucopyranoside derivatives. A notable method includes the direct acylation approach where various acyl derivatives are prepared for biological screening. The synthesis process has been documented to yield high purity compounds suitable for further biological evaluation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of M4,6-BG derivatives against several human pathogenic bacteria using the disc diffusion method. The results indicated significant antibacterial activity against:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Salmonella typhimurium | 11 |

These findings suggest that modifications to the benzylidene moiety can enhance the antibacterial efficacy of glucopyranoside derivatives .

Anticancer Activity

In addition to its antibacterial properties, M4,6-BG has been investigated for its anticancer potential. A study conducted on various cancer cell lines revealed that M4,6-BG exhibited cytotoxic effects at specific concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The anticancer activity was attributed to its ability to modulate signaling pathways associated with cell survival and proliferation .

Case Study 1: Antibacterial Screening

A comprehensive screening of M4,6-BG derivatives against four pathogenic bacteria demonstrated that certain derivatives had enhanced activity compared to the parent compound. The study highlighted how structural modifications could lead to improved antimicrobial properties.

Case Study 2: Anticancer Efficacy

In a controlled laboratory setting, the effects of M4,6-BG on HeLa cells were analyzed. The results indicated a significant reduction in cell viability after treatment with M4,6-BG at concentrations above 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Scientific Research Applications

Scientific Research Applications

- Antibacterial Activity

- Carbohydrate Synthesis

- Drug Formulation

- Biochemical Research

Case Study 1: Antibacterial Efficacy

A study conducted by Andary et al. (1982) demonstrated the antibacterial effects of MBCG against several strains of bacteria. The compound was shown to inhibit bacterial growth effectively at varying concentrations, suggesting its potential use in developing new antibacterial therapies .

Case Study 2: Synthesis of Glycosides

Research published in the Journal of Organic Chemistry details a one-step synthesis method for producing MBCG from simple precursors. This method highlights its utility in synthesizing glycosides efficiently, which are crucial for various biological applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | In vitro testing against bacterial strains | Significant inhibition observed (Andary et al., 1982) |

| Carbohydrate Synthesis | Building block for complex carbohydrate synthesis | Versatile modifications possible |

| Drug Formulation | Enhances solubility and stability of APIs | Improves bioavailability |

| Biochemical Research | Used as substrate/inhibitor in enzyme assays | Aids in understanding enzyme mechanisms |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₁₈O₆

- Molecular Weight : 282.29 g/mol

- Melting Point : 163–166°C

- Optical Rotation : +110° (c=2 in chloroform)

- Solubility : Soluble in water, acetone, benzene, and ethyl ether .

MBG serves as a chiral building block for synthesizing complex glycans, glycoconjugates, and antimicrobial agents. Its benzylidene group can be selectively cleaved under acidic conditions, allowing controlled modification of the carbohydrate scaffold .

Structural and Functional Modifications

Acylated Derivatives

MBG derivatives with acyl groups at the 2- and 3-positions exhibit enhanced antibacterial activity. For example:

- Compound 8 (Methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside): Shows the highest antibacterial activity against Staphylococcus aureus and Escherichia coli due to the synergistic effects of myristoyl (C14) and octanoyl (C8) chains .

- Compound 13 (Methyl 4,6-O-benzylidene-3-O-(4-chlorobenzoyl)-2-O-octanoyl-α-D-glucopyranoside): The 4-chlorobenzoyl group enhances antifungal activity against Candida albicans .

Table 1 : Bioactivity of MBG Derivatives

Benzoylated Derivatives

- Reduced solubility in polar solvents compared to MBG due to hydrophobic benzoyl groups. Used in glycosylation reactions but lacks selective deprotection capabilities .

Ethylidene-Protected Analogues

- 4'-Demethylepipodophyllotoxin-9-(4,6-O-ethylidene-β-D-glucopyranoside): Ethylidene group (instead of benzylidene) alters hydrolysis kinetics. Demonstrates cytotoxicity via DNA strand breaks, highlighting the role of acetal stability in drug design .

Modifications to the Benzylidene Group

- Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside: 4-Methoxybenzylidene group increases electron density, enhancing resistance to acidic cleavage compared to MBG .

- Methyl 4-O-(2-hydroxyalkyl)-α-D-glucopyranoside: Reductive opening of the benzylidene group introduces alkyl chains, enabling lipid-carbohydrate hybrid synthesis .

Table 2 : Impact of Protecting Groups on Reactivity

| Compound | Protecting Groups | Key Reactivity Feature |

|---|---|---|

| MBG | 4,6-O-benzylidene | Selective deprotection at 2,3-OH |

| Methyl 2,3,4,6-tetra-O-benzoyl | Benzoyl (2,3,4,6) | No selective deprotection |

| Methyl 4,6-O-(4-methoxybenzylidene) | 4-Methoxybenzylidene | Enhanced acid stability |

Physicochemical Properties

- Solubility : MBG’s benzylidene group balances hydrophobicity and polarity, making it soluble in both aqueous and organic solvents. In contrast, per-benzoylated derivatives (e.g., Methyl 2,3,4,6-tetra-O-benzoyl) are insoluble in water .

- Optical Activity : MBG’s high optical rotation (+110°) is critical for chiral resolution studies, whereas ethylidene analogues exhibit lower rotation due to structural differences .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed acetal formation. Methyl-α-D-glucopyranoside (25.74 mmol) is dissolved in dry N,N-dimethylformamide (DMF) and treated with benzaldehyde dimethyl acetal (33.5 mmol) and camphor-10-sulfonic acid (100 mg) as a catalyst. The mixture is heated at 50°C for 6 hours, facilitating the nucleophilic attack of the 4,6-diol on the benzaldehyde-derived electrophile. After neutralization with triethylamine, the product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, and purified via silica gel column chromatography (ethyl acetate/hexane, 3:1).

Table 1: Synthesis Parameters and Outcomes

Physicochemical Characterization

The product is obtained as a white crystalline solid with a melting point of 160–163°C, consistent with commercial specifications (164–167°C). Spectroscopic confirmation includes:

-

Infrared (IR) spectroscopy : Absorption bands for C-O-C (acetal) at 1,100–1,050 cm⁻¹ and aromatic C-H stretching at 3,050 cm⁻¹.

-

¹H NMR : Resonances for the benzylidene proton (δ 5.50 ppm, singlet), anomeric proton (δ 4.75 ppm, doublet, J = 3.8 Hz), and methoxy group (δ 3.41 ppm, singlet).

Alternative Routes: Stannylene Acetal Intermediates

While less common, stannylene acetal-mediated reactions offer an alternative regioselective pathway. Namazi et al. (2005) reported the use of dibutylstannylene acetals to activate specific hydroxyl groups for benzylidene protection. Although full experimental details are unavailable in the provided sources, this method likely involves:

-

Treating methyl-α-D-glucopyranoside with dibutyltin oxide to form a stannylene acetal.

-

Selective benzylidene protection at the 4,6-positions via reaction with benzaldehyde.

This approach may enhance regioselectivity but requires stringent anhydrous conditions and specialized reagents.

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₄H₁₈O₆ | |

| Molecular weight | 282.29 g/mol | |

| Melting point | 160–167°C | |

| Boiling point | 473.0 ± 45.0°C (estimated) | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Water, acetone, benzene, ether |

Reaction Optimization and Challenges

Catalyst Selection

Camphor-10-sulfonic acid is preferred over traditional protic acids (e.g., p-toluenesulfonic acid) due to its mild acidity and solubility in DMF, which minimizes side reactions such as glycosidic bond cleavage.

Solvent Effects

DMF polar aprotic solvent facilitates reagent solubility and stabilizes the transition state. Substituting DMF with dichloromethane or toluene reduces yields to <50%, likely due to poor dissolution of the carbohydrate substrate.

Purification Challenges

Silica gel chromatography remains indispensable for removing unreacted benzaldehyde derivatives. Attempts to crystallize the crude product directly yield impure material (purity <85%).

Applications and Derivative Synthesis

While beyond preparation methods, methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a precursor for acylated derivatives with antibacterial properties. Subsequent acylation at the 2- and 3-positions with fatty acid chlorides (e.g., octanoyl chloride) proceeds in pyridine at -5°C, achieving yields of 80–90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.